molecular formula C15H10Cl3NO B5833438 N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide

N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide

Cat. No. B5833438
M. Wt: 326.6 g/mol
InChI Key: NYIIICMRPNBHGT-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as DCDAA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCDAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process involving the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves the inhibition of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to inhibit the activation of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IkB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide as a research tool is its specificity for the NF-kB signaling pathway, making it a useful tool for investigating the role of NF-kB in various diseases. However, one limitation of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

Future research on N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could focus on investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies could investigate the potential toxicity and safety of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of novel derivatives and analogs of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves several steps, starting with the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a second reaction with acryloyl chloride to form the final product, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Several studies have investigated the mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide and its biochemical and physiological effects. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIIICMRPNBHGT-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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